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molecular formula C14H15NO3 B1208037 2-((4-Hydroxyphenyl)amino)-5-methoxybenzenemethanol CAS No. 94631-87-5

2-((4-Hydroxyphenyl)amino)-5-methoxybenzenemethanol

Cat. No. B1208037
M. Wt: 245.27 g/mol
InChI Key: UYQUBFWYHSVOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04496590

Procedure details

To a solution of 2.41 g of 2-(4-benzyloxyphenylamino)-5-methoxybenzenemethanol in 200 ml of ethanol was added 60 mg of 10% palladium-on-carbon catalyst, and the mixture was hydrogenated on a Parr apparatus at room temperature and an initial pressure of 34 psi for 73 minutes. The reaction mixture was filtered and concentrated in vacuo to a volume of about 10 ml. Toluene (40 ml) was added and about half of the volume evaporated. The solution was cooled and crystallization induced. The solid product was collected and dried to give 1.3 g of 2-(4-hydroxyphenylamino)-5-methoxybenzenemethanol, pale lavender powder, m.p. 96.5°-97° C.
Name
2-(4-benzyloxyphenylamino)-5-methoxybenzenemethanol
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][C:17]=2[CH2:24][OH:25])=[CH:11][CH:10]=1)C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([NH:15][C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][C:17]=2[CH2:24][OH:25])=[CH:13][CH:14]=1

Inputs

Step One
Name
2-(4-benzyloxyphenylamino)-5-methoxybenzenemethanol
Quantity
2.41 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)NC1=C(C=C(C=C1)OC)CO
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated on a Parr apparatus at room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a volume of about 10 ml
ADDITION
Type
ADDITION
Details
Toluene (40 ml) was added and about half of the volume
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The solid product was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
73 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC1=C(C=C(C=C1)OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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